An In-Depth Technical Guide to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic Acid (CAS Number: 296261-32-0)
An In-Depth Technical Guide to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic Acid (CAS Number: 296261-32-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid, a key reagent in modern drug discovery and peptide chemistry. We will delve into its chemical properties, synthesis, and pivotal applications, with a particular focus on its role in the burgeoning field of targeted protein degradation.
Chemical Identity and Core Properties
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid, commonly known as Fmoc-Aminomalonic acid, is a synthetic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function is central to its utility in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 296261-32-0 | [Internal Data] |
| Molecular Formula | C₁₈H₁₅NO₆ | [Internal Data] |
| Molecular Weight | 341.32 g/mol | [Internal Data] |
| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanedioic acid | [Internal Data] |
| Synonyms | Fmoc-Aminomalonic acid, 2-(Fmoc-Amino)propanedioic Acid | [Internal Data] |
| Appearance | White to off-white solid | [Internal Data] |
| Purity | Typically ≥96% | [Internal Data] |
Synthesis and Manufacturing
The process typically involves the reaction of aminomalonic acid with a fluorenylmethyloxycarbonyl-containing reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), under basic conditions. The choice of base and solvent system is critical to ensure a high yield and purity of the final product, while minimizing side reactions.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of Fmoc-aminomalonic acid.
Core Application: A Bifunctional Linker in Proteolysis-Targeting Chimeras (PROTACs)
The primary and most significant application of Fmoc-aminomalonic acid is as a specialized building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). [Internal Data] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.
A PROTAC molecule consists of three key components:
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A "warhead" ligand that binds to the target protein of interest (POI).
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An E3 ubiquitin ligase ligand that recruits an E3 ligase.
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A chemical linker that connects the warhead and the E3 ligase ligand.
Fmoc-aminomalonic acid serves as a versatile component within the linker of a PROTAC. Its dicarboxylic acid nature allows for the extension of the linker in two different directions, providing a crucial point for modular synthesis and optimization of the PROTAC's properties.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC is a fascinating example of induced proximity. By bringing the target protein and an E3 ligase close together, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome, a large protein complex that acts as the cell's "recycling center."
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.
Experimental Protocol: Incorporation of Fmoc-Aminomalonic Acid in Solid-Phase PROTAC Synthesis
The incorporation of Fmoc-aminomalonic acid into a PROTAC linker is typically achieved using solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise assembly of the linker on a solid support, offering high efficiency and ease of purification.
Objective: To synthesize a PROTAC linker on a solid-phase resin, incorporating Fmoc-aminomalonic acid as a branching point.
Materials:
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Fmoc-protected amino acid-loaded resin (e.g., Wang resin)
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Fmoc-aminomalonic acid (CAS 296261-32-0)
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Coupling reagents (e.g., HBTU, HATU)
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Base (e.g., DIPEA)
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Deprotection solution (20% piperidine in DMF)
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Solvents (DMF, DCM)
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Warhead ligand with a suitable functional group for coupling
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E3 ligase ligand with a suitable functional group for coupling
Step-by-Step Methodology:
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Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the initial amino acid. Wash the resin thoroughly with DMF and DCM.
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First Coupling of Fmoc-Aminomalonic Acid:
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Activate one of the carboxylic acid groups of Fmoc-aminomalonic acid using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
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Add the activated Fmoc-aminomalonic acid to the deprotected resin and allow the coupling reaction to proceed for 2-4 hours.
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Wash the resin to remove excess reagents.
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Fmoc Deprotection of the Linker: Remove the Fmoc group from the newly added aminomalonic acid moiety using 20% piperidine in DMF. Wash the resin.
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Linker Elongation (First Direction): Couple the next building block of the linker (which could be another amino acid or a PEG spacer) to the now free amino group of the aminomalonic acid residue.
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Coupling of the Warhead or E3 Ligase Ligand: After elongating one side of the linker to the desired length, couple the warhead or E3 ligase ligand to the terminus.
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Activation and Coupling to the Second Carboxylic Acid: The remaining free carboxylic acid group on the aminomalonic acid residue can now be activated and coupled to the other component of the PROTAC (either the remainder of the linker leading to the other ligand, or directly to the other ligand).
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Cleavage and Deprotection: Once the entire PROTAC molecule is assembled on the resin, cleave it from the solid support and remove any side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
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Purification: Purify the crude PROTAC using techniques such as reverse-phase HPLC.
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Characterization: Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the solid-phase synthesis of a PROTAC using Fmoc-aminomalonic acid.
Trustworthiness and Self-Validating Systems
The protocols described are based on well-established principles of solid-phase peptide synthesis. The self-validating nature of these protocols lies in the analytical characterization at each critical stage. For instance, the successful removal of the Fmoc group can be monitored by a colorimetric test (Kaiser test). The progress of coupling reactions can be monitored by taking small aliquots of the resin and analyzing the peptide fragment by mass spectrometry. The purity and identity of the final product are unequivocally confirmed by HPLC and mass spectrometry, ensuring the synthesis of the desired PROTAC molecule.
Conclusion
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid (CAS 296261-32-0) is more than just a protected amino acid; it is a critical enabler of modern drug discovery. Its unique bifunctional nature makes it an invaluable tool for the construction of complex molecular architectures like PROTACs. As the field of targeted protein degradation continues to expand, the demand for such specialized building blocks is set to increase, further solidifying the importance of this compound in the development of next-generation therapeutics.
References
- Due to the proprietary and rapidly evolving nature of PROTAC development, specific publications detailing the use of CAS 296261-32-0 are not always publicly available. The information presented is based on established principles of solid-phase peptide synthesis and PROTAC design. For foundational knowledge, researchers are encouraged to consult leading journals in medicinal chemistry and chemical biology.
